molecular formula C12H15NS B13520127 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide

Cat. No.: B13520127
M. Wt: 205.32 g/mol
InChI Key: CWWMACAZJXYBDU-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is an organic compound with the molecular formula C12H15NS It is a derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethanethioamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and development .

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and experimental data.

  • Molecular Formula : C12H15NS
  • Molecular Weight : 205.32 g/mol
  • CAS Number : 1344968-64-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its cytotoxic properties and potential therapeutic applications.

Cytotoxicity Studies

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : A study involving thiosemicarbazone derivatives showed that related compounds demonstrated cytotoxicity towards murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes. The compounds were noted for their ability to interfere with nucleic acid and protein biosynthesis, suggesting a mechanism of action that could be relevant for anticancer therapies .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Nucleic Acid Synthesis : This compound may disrupt the synthesis of DNA and RNA in cancer cells.
  • Alteration of Redox Potential : It has been suggested that the compound could affect the redox state within cells, leading to increased oxidative stress and subsequent cell death in malignant cells .

Study on Thiosemicarbazones

A significant study focused on thiosemicarbazone derivatives revealed that compounds similar to this compound exhibited notable antitumor activity. The study reported:

  • Cell Line Testing : Various human tumor cell lines were tested for sensitivity to these compounds. The results indicated that some derivatives showed higher cytotoxicity compared to established chemotherapeutic agents like melphalan .

Data Table: Summary of Biological Activity

Study ReferenceCell Lines TestedCytotoxicity ObservedMechanism of Action
Murine P388, L1210YesInhibition of nucleic acid synthesis
Human Molt 4/C8, CEM T-cellsYesAlteration of redox potential

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanethioamide

InChI

InChI=1S/C12H15NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H2,13,14)

InChI Key

CWWMACAZJXYBDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=S)N

Origin of Product

United States

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